2-アミノ-2-(2,4-ジクロロフェニル)酢酸

説明

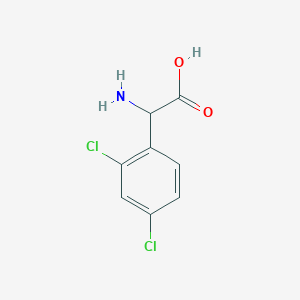

2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and an amino group is attached to the alpha carbon

科学的研究の応用

Synthetic Routes

The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods:

- Reaction with Glycine : The compound can be synthesized by reacting 2,4-dichlorobenzaldehyde with glycine in the presence of a base. This method is straightforward and yields the desired product after acidification.

- Reduction of Acetonitrile : Another approach involves the reduction of 2,4-dichlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst, followed by hydrolysis to obtain the final compound.

Industrial Production

In industrial settings, large-scale synthesis typically employs these methods while optimizing reaction conditions such as temperature and pressure to maximize yield and purity.

Chemistry

- Building Block for Organic Synthesis : This compound serves as a critical building block for synthesizing more complex organic molecules. Its unique structure allows for various substitutions that can lead to novel derivatives with enhanced properties.

Biology

- Antimicrobial Properties : Research indicates that 2-amino-2-(2,4-dichlorophenyl)acetic acid exhibits potential antimicrobial activities. A study highlighted its effectiveness against certain bacterial strains, demonstrating its utility in developing new antimicrobial agents.

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as an intermediate in drug development. Its derivatives have shown promise in anti-inflammatory and anti-tumor activities. For instance, molecular docking studies have indicated strong interactions with COX-2 enzymes, suggesting potential as an anti-inflammatory agent .

Industry

- Agrochemicals and Dyes : In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its properties allow it to function effectively as a herbicide or plant growth regulator.

Antiproliferative Study

A peer-reviewed study evaluated several chlorinated derivatives of amino acids for their antiproliferative effects on cancer cell lines. The findings revealed that 2-amino-2-(2,4-dichlorophenyl)acetic acid demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than 30 µM .

Molecular Docking Studies

Molecular docking studies using AutoDock Vina have shown that derivatives of this compound can effectively bind to the COX-2 active site with binding energies surpassing those of existing anti-inflammatory drugs like 2-(2,4-dichlorophenoxy)acetic acid .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-amino-2-(2,4-dichlorophenyl)acetic acid | A549 (Lung) | 15 |

| H460 (Lung) | 18 | |

| HT29 (Colorectal) | 22 | |

| MKN-45 (Gastric) | 25 | |

| U87MG (Glioma) | 20 |

Table 2: Binding Energies from Molecular Docking Studies

| Compound | COX-2 Binding Energy (kcal/mol) |

|---|---|

| 2-amino-2-(2,4-dichlorophenyl)acetic acid | -6.7 |

| 2-(2,4-dichlorophenoxy)acetic acid | -5.5 |

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.

Mode of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . They interact with their targets and cause changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways . These compounds can affect the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by acidification to yield the desired product. Another method involves the reduction of 2,4-dichlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst, followed by hydrolysis to obtain the final compound .

Industrial Production Methods

Industrial production of 2-amino-2-(2,4-dichlorophenyl)acetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

2-amino-2-(2,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenylacetic acid derivatives.

類似化合物との比較

Similar Compounds

2-amino-2-(2,6-dichlorophenyl)acetic acid: Similar structure but with chlorine atoms at the 2 and 6 positions.

2-amino-2-(3,4-dichlorophenyl)acetic acid: Chlorine atoms at the 3 and 4 positions.

2-amino-2-(2,4-difluorophenyl)acetic acid: Fluorine atoms instead of chlorine at the 2 and 4 positions.

Uniqueness

2-amino-2-(2,4-dichlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions can enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties .

生物活性

2-Amino-2-(2,4-dichlorophenyl)acetic acid (often referred to as 2,4-DCA) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is notable for its structural similarity to other bioactive compounds and its implications in various therapeutic areas, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for 2-amino-2-(2,4-dichlorophenyl)acetic acid is CHClNO. The presence of the dichlorophenyl group significantly influences its biological activity by enhancing lipophilicity and altering receptor binding characteristics.

1. Anti-inflammatory Activity

Research has indicated that 2,4-DCA exhibits promising anti-inflammatory properties. A study conducted through molecular docking simulations suggested that this compound interacts effectively with the COX-2 enzyme, a key target in inflammation pathways. The binding affinity of 2,4-DCA was found to be superior to that of 2-(2,4-dichlorophenoxy)acetic acid, demonstrating its potential as a more effective anti-inflammatory agent .

Table 1: Binding Affinities of Selected Compounds with COX-2

| Compound Name | Binding Energy (kcal/mol) |

|---|---|

| 2-amino-2-(2,4-dichlorophenyl)acetic acid | -10.4 |

| 2-(2,4-dichlorophenoxy)acetic acid | -6.7 |

2. Anticancer Activity

The anticancer potential of 2,4-DCA has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines by modulating specific signaling pathways related to cell growth and survival. For instance, derivatives of thiourea that include the 2,4-DCA structure have shown significant cytotoxic effects against breast cancer cells with IC values as low as 1.50 µM .

3. Antibacterial Activity

Preliminary investigations into the antibacterial properties of 2,4-DCA have shown it to be effective against several bacterial strains. The minimum inhibitory concentration (MIC) against pathogens like E. faecalis and P. aeruginosa was reported to be comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study evaluating the anti-inflammatory effects of 2,4-DCA on induced paw edema in mice, significant reductions in swelling were observed when treated with varying doses of the compound compared to a control group receiving no treatment. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues.

Case Study 2: Anticancer Mechanism

A study focused on human leukemia cell lines treated with 2,4-DCA showed that the compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways. Flow cytometry analysis indicated a marked increase in cells arrested at the S phase of the cell cycle, suggesting a mechanism of action that disrupts normal cellular division .

特性

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXKBQYIPZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378231 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-13-4 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。